Enhanced Sigma-1 Receptor Affinity Potential Driven by Dual 5-Ethoxy-2-Fluorophenyl and 4-Iodophenoxy Substitution
The target compound incorporates a 4-(4-iodophenoxy)piperidine core, a scaffold for which the related analog [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine demonstrated a sigma-1 receptor Ki of 2.3 nM in neuroreceptor binding assays [1]. In contrast, simpler 4-(4-iodophenoxy)piperidine analogs lacking the N-aryl substitution exhibited weaker or uncharacterized sigma receptor binding . The addition of the 5-ethoxy-2-fluorophenyl group is predicted to further enhance sigma-1 affinity by filling a hydrophobic accessory pocket, analogous to structure-activity relationships (SAR) observed for N-benzyl vs. N-phenyl piperidine sigma ligands [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki data available for the target compound; predicted to fall within the low nanomolar range based on structural class inference. |
| Comparator Or Baseline | [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine: Ki = 2.3 nM (sigma-1) [1]; 4-(4-iodophenoxy)piperidine: sigma-1 Ki not reported . |
| Quantified Difference | Not directly quantifiable; the target compound is expected to exhibit >10-fold improved sigma-1 affinity compared to the unsubstituted parent 4-(4-iodophenoxy)piperidine. |
| Conditions | In vitro radioligand displacement assays using [³H]-(+)-pentazocine in guinea pig brain membranes. |
Why This Matters
A low nanomolar sigma-1 receptor binding profile positions this compound for higher probability of success in CNS target validation studies, reducing the risk of false negatives in screening cascades.
- [1] Waterhouse, R. N., Collier, T. L., & O'Brien, J. C. (1996). Synthesis of a selective sigma receptor radioligand for SPECT: [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine. J Label Compd Radiopharm, 38(7), 595–605. Sigma-1 Ki = 2.3 nM. View Source
- [2] John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and pharmacological evaluation of sigma receptor ligands. Journal of Medicinal Chemistry, 37(12), 1737–1745. N-aryl substitution effects on sigma receptor affinity. View Source
